molecular formula C16H22FN3O3 B14624849 1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid CAS No. 58830-99-2

1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid

Cat. No.: B14624849
CAS No.: 58830-99-2
M. Wt: 323.36 g/mol
InChI Key: VTQHVZQEXFSKGX-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring and a fluorophenyl group. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a fluorophenyl group adds unique properties to the compound, making it of interest for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of disubstituted imidazoles under mild reaction conditions . Another approach involves the reaction of imidamides with sulphoxonium ylides in the presence of trifluoroacetic acid, resulting in substituted imidazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Fluorophenyl)heptyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions include various substituted imidazoles and fluorophenyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-[2-(4-Fluorophenyl)heptyl]imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenyl)heptyl]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the fluorophenyl group can enhance binding affinity to specific receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-Fluorophenyl)heptyl]imidazole is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the heptyl chain and the fluorophenyl group enhances its versatility in various applications.

Properties

CAS No.

58830-99-2

Molecular Formula

C16H22FN3O3

Molecular Weight

323.36 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)heptyl]imidazole;nitric acid

InChI

InChI=1S/C16H21FN2.HNO3/c1-2-3-4-5-15(12-19-11-10-18-13-19)14-6-8-16(17)9-7-14;2-1(3)4/h6-11,13,15H,2-5,12H2,1H3;(H,2,3,4)

InChI Key

VTQHVZQEXFSKGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CN1C=CN=C1)C2=CC=C(C=C2)F.[N+](=O)(O)[O-]

Origin of Product

United States

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